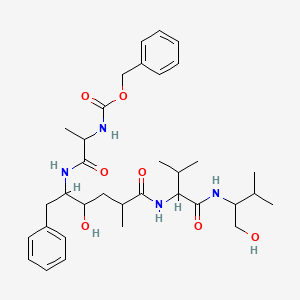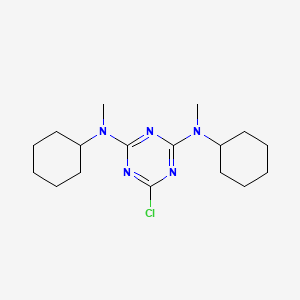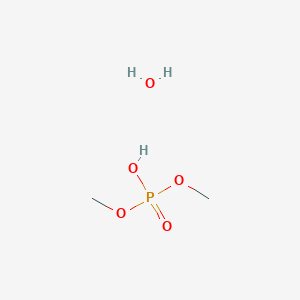![molecular formula C8H10Br2O B12548016 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-95-9](/img/structure/B12548016.png)
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. One common method includes the addition of bromine to the double bond of 3-ethenyl-7-oxabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. These reactions are often conducted in non-polar solvents like dichloromethane or chloroform.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include hydroxyl, amino, or thiol derivatives.
Addition Products: Halogenated derivatives are formed when the ethenyl group reacts with halogens.
Oxidation Products: Epoxides and other oxygenated compounds are typical products of oxidation reactions.
Scientific Research Applications
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane
Uniqueness
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs.
Properties
CAS No. |
832110-95-9 |
|---|---|
Molecular Formula |
C8H10Br2O |
Molecular Weight |
281.97 g/mol |
IUPAC Name |
3,4-dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H10Br2O/c1-2-8(10)4-6-5(11-6)3-7(8)9/h2,5-7H,1,3-4H2 |
InChI Key |
CVBYQPRINKHAAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC2C(O2)CC1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


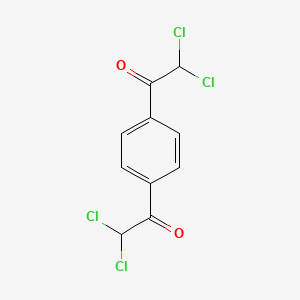
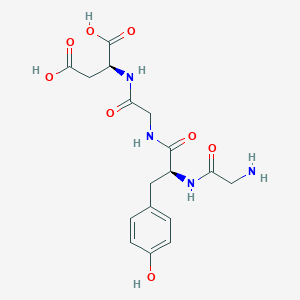
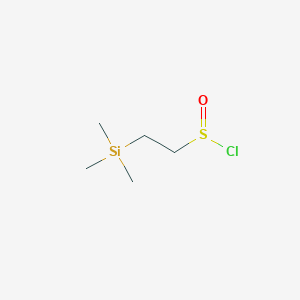

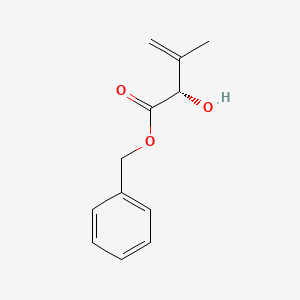
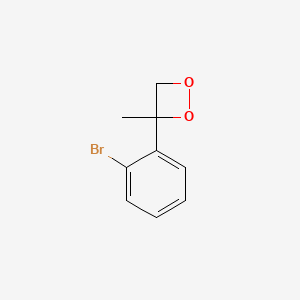
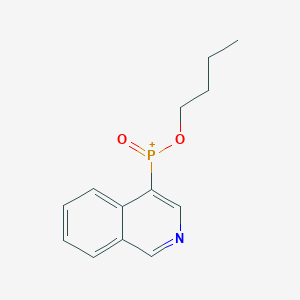
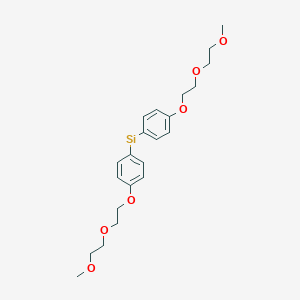
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)
